Propargyl-PEG8-bromide
CAS No.: 2055046-25-6
Cat. No.: VC0540374
Molecular Formula: C19H35BrO8
Molecular Weight: 471.39
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2055046-25-6 |
---|---|
Molecular Formula | C19H35BrO8 |
Molecular Weight | 471.39 |
IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Standard InChI | InChI=1S/C19H35BrO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-19H2 |
Standard InChI Key | GKKYPBWKHAGRKT-UHFFFAOYSA-N |
SMILES | C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Basic Chemical Information
Propargyl-PEG8-bromide possesses specific chemical characteristics that define its utility in various applications. The table below summarizes its key chemical properties:
Property | Value |
---|---|
CAS Number | 2055046-25-6 |
Molecular Formula | C₁₉H₃₅BrO₈ |
Molecular Weight | 471.39 g/mol |
IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Purity | >95% (typically >98% in commercial preparations) |
Appearance | Solid powder |
Storage Condition | -20°C |
Solubility | Soluble in DMSO; enhanced aqueous solubility due to PEG chain |
The compound features a standard InChI identifier of InChI=1S/C19H35BrO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-19H2 and a SMILES notation of C#CCOCCOCCOCCOCCOCCOCCOCCBr.
Structural Characteristics
Propargyl-PEG8-bromide consists of three key structural components that determine its chemical behavior:
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A propargyl group (HC≡C-CH₂-) that provides an alkyne functionality for click chemistry reactions
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A polyethylene glycol (PEG) chain with 8 repeating units that serves as a hydrophilic spacer
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A terminal bromide group that acts as an excellent leaving group for nucleophilic substitution reactions
The hydrophilic PEG spacer significantly enhances the compound's solubility in aqueous media, making it particularly useful in biological applications where water compatibility is essential . The PEG chain also provides flexibility and distance between reactive groups in bioconjugation reactions.
Mechanisms of Action and Biochemical Properties
Reaction Mechanisms
Propargyl-PEG8-bromide participates in two primary types of reactions based on its functional groups:
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Click Chemistry Reactions: The propargyl group readily reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction produces a stable 1,2,3-triazole linkage, which is highly valued in bioconjugation chemistry for its reliability and specificity .
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Nucleophilic Substitution Reactions: The bromide terminus serves as an excellent leaving group, allowing for nucleophilic substitution reactions with various nucleophiles. This reactivity enables the attachment of the PEG linker to molecules bearing nucleophilic functional groups .
These dual reaction pathways make Propargyl-PEG8-bromide exceptionally versatile in synthetic applications, particularly when orthogonal chemical modifications are required.
Biochemical Pathways
In biological systems, the PEG component of Propargyl-PEG8-bromide contributes significantly to its pharmacokinetic profile. PEGylation is known to:
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Increase water solubility of attached molecules
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Reduce immunogenicity of conjugated biomolecules
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Extend circulation time in vivo
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Enhance stability against enzymatic degradation
These properties make PEG linkers like Propargyl-PEG8-bromide valuable in the development of therapeutic agents, particularly those requiring extended half-lives or improved bioavailability.
Applications in Research and Drug Development
Role in PROTAC Development
Propargyl-PEG8-bromide has emerged as a significant component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules contain:
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A ligand that binds to a target protein
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A linker (such as PEG)
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A ligand that recruits an E3 ubiquitin ligase
PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The PEG linker provided by Propargyl-PEG8-bromide offers:
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Appropriate spacing between the two ligands
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Enhanced solubility of the PROTAC molecule
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Flexibility that allows for optimal positioning of the two binding domains
These properties make Propargyl-PEG8-bromide an ideal linker for PROTAC development, contributing to the growing field of targeted protein degradation therapeutics.
Use in Antibody-Drug Conjugates
Propargyl-PEG8-bromide serves as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) . ADCs consist of:
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A monoclonal antibody targeting a specific antigen
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A linker (such as PEG)
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A cytotoxic payload
In this application, Propargyl-PEG8-bromide provides several advantages:
These characteristics have made Propargyl-PEG8-bromide valuable in the development of next-generation ADCs with improved therapeutic indices.
Bioconjugation and Click Chemistry Applications
Beyond PROTACs and ADCs, Propargyl-PEG8-bromide has found applications in various bioconjugation strategies. The alkyne-azide click chemistry provides a bioorthogonal reaction that occurs efficiently under mild conditions, making it suitable for:
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Labeling biomolecules with fluorescent probes or affinity tags
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Surface functionalization of nanoparticles and materials
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Preparation of bioconjugates for imaging applications
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Development of targeted drug delivery systems
Research has demonstrated the utility of this compound in creating optical imaging probes based on monoclonal antibody-indocyanine green conjugates, where short PEG linkers improved performance.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Propargyl-PEG8-bromide typically involves a series of controlled chemical reactions:
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Preparation of the PEG backbone with appropriate protection groups
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Introduction of the propargyl group through nucleophilic substitution
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Installation of the bromide terminus
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Purification to achieve the desired purity (typically >95%)
Recent Research Developments and Case Studies
Recent research has expanded the applications of Propargyl-PEG8-bromide in various fields:
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Improved Optical Imaging Probes: Studies have shown that short PEG linkers, including those derived from Propargyl-PEG8-bromide, improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes.
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Surface Functionalization of Nanoparticles: Research has explored the use of PEG linkers for gold nanoparticle surface functionalization, comparing mixed monolayer versus hetero bifunctional PEG linker approaches.
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Antiviral Applications: Studies have investigated how PEG linker length influences antiviral lipopeptide-cell membrane interactions, with potential implications for developing new antiviral therapies.
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Structural Effects in Protein Engineering: Research has probed the solution conformation of proteins with engineered PEG linkers, providing insights into how these modifications affect protein structure and function.
These diverse research directions highlight the versatility and continued relevance of Propargyl-PEG8-bromide in cutting-edge scientific investigations.
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